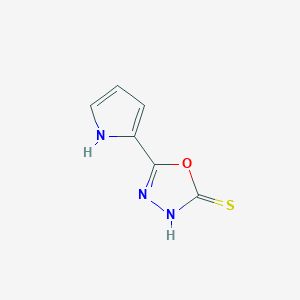
Reactive Blue 20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Blue 20, also known as Remazol Brilliant Blue R, is a synthetic organic dye widely used in the textile industry. It is known for its bright blue color, good light fastness, and washability. This compound belongs to the class of reactive dyes, which form covalent bonds with fibers, making them highly durable and resistant to washing.
準備方法
Synthetic Routes and Reaction Conditions: Reactive Blue 20 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The resulting intermediate is then reacted with a reactive group, such as a vinyl sulfone, to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, crystallization, and drying processes.
化学反応の分析
Types of Reactions: Reactive Blue 20 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to form colorless or differently colored compounds.
Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ozone can be used as oxidizing agents.
Reduction: Sodium dithionite or other reducing agents are commonly used.
Substitution: Alkaline conditions with sodium hydroxide or other bases facilitate nucleophilic substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Colorless or differently colored reduced forms of the dye.
Substitution Products: Modified dyes with different functional groups.
科学的研究の応用
Reactive Blue 20 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing cotton, wool, and other fibers.
作用機序
The mechanism of action of Reactive Blue 20 involves the formation of covalent bonds with fibers through its reactive groups. The dye molecules react with hydroxyl or amino groups in the fibers, forming strong covalent bonds that make the dye highly resistant to washing and fading. The molecular targets include cellulose in cotton fibers and proteins in wool fibers.
類似化合物との比較
Reactive Blue 19: Another widely used reactive dye with similar applications but different chemical structure.
Reactive Blue 21: Similar in color and application but with different reactive groups.
Reactive Blue 25: Used in similar applications but with variations in fastness properties.
Uniqueness of Reactive Blue 20: this compound is unique due to its specific reactive groups, which provide excellent bonding with fibers and superior fastness properties. Its bright blue color and stability make it a preferred choice in the textile industry.
特性
CAS番号 |
12225-40-0 |
|---|---|
分子式 |
C6H10O2S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



